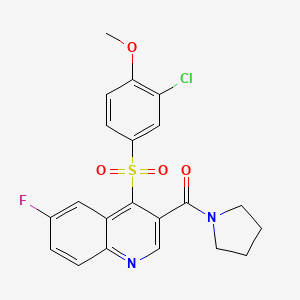

4-(3-CHLORO-4-METHOXYBENZENESULFONYL)-6-FLUORO-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE

Description

4-(3-Chloro-4-Methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a structurally complex quinoline derivative characterized by three key substituents:

- A 3-chloro-4-methoxybenzenesulfonyl group at position 4 of the quinoline ring.

- A fluoro substituent at position 4.

- A pyrrolidine-1-carbonyl moiety at position 2.

The sulfonyl group may enhance binding to target proteins, while the pyrrolidine carbonyl moiety could improve solubility and metabolic stability compared to bulkier substituents . The fluorine atom at position 6 is a common bioisostere in drug design, often improving bioavailability and resistance to oxidative metabolism .

Properties

IUPAC Name |

[4-(3-chloro-4-methoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O4S/c1-29-19-7-5-14(11-17(19)22)30(27,28)20-15-10-13(23)4-6-18(15)24-12-16(20)21(26)25-8-2-3-9-25/h4-7,10-12H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWPGQZOPNBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chloro-methoxybenzenesulfonyl group, the fluorine atom, and the pyrrolidine-1-carbonyl group. Each step requires specific reagents and conditions to ensure the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often using automated systems and advanced purification techniques to meet the demands of research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of structurally diverse compounds.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 4-(3-chloro-4-methoxyphenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide

- Molecular Formula : C21H20ClFN2O4S

- Molecular Weight : Approximately 442.91 g/mol

Functional Groups

The compound contains several functional groups that contribute to its reactivity and interaction with biological systems:

- Sulfonyl Group : Enhances solubility and biological activity.

- Chloro-Methoxyphenyl Moiety : Increases the compound's hydrophobicity and potential for receptor binding.

- Carboxamide Group : Facilitates hydrogen bonding with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness in inhibiting bacterial growth, which is crucial for potential therapeutic applications. The mechanism of action likely involves interactions with bacterial enzymes or receptors, influenced by the compound's functional groups.

Synthetic Routes

The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline typically involves multiple steps, starting from commercially available precursors:

- Formation of the Quinoline Core : Achieved through a Friedländer synthesis involving aniline derivatives and ketones.

- Introduction of the Sulfonyl Group : Accomplished via sulfonylation using sulfonyl chlorides under basic conditions.

- Functionalization with Chloro-Methoxyphenyl Group : Conducted through nucleophilic aromatic substitution reactions.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of quinoline compounds, including the target compound, showed promising activity against various strains of bacteria, including resistant strains. This study utilized standard antimicrobial susceptibility testing methods to evaluate the effectiveness of the compound against clinical isolates.

Study 2: Mechanistic Insights

Another research article explored the binding interactions of similar quinoline derivatives with bacterial enzymes. It was found that compounds with sulfonyl groups exhibited higher binding affinities due to enhanced hydrogen bonding capabilities, suggesting that our target compound may follow similar mechanisms.

Study 3: Synthesis Optimization

A patent detailing synthetic routes for related quinoline compounds highlighted efficient methods for producing sulfonated derivatives. This information can be leveraged to optimize the synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline, potentially reducing costs and improving yields.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Activity: In Davis et al.'s study, substituents at the 2-position (e.g., methoxy or diethylamino groups) significantly influenced ecDHFR inhibition. Compound [36], with a bulky diethylamino group, showed high potency (I₅₀ = 0.3 µM) but poor selectivity due to steric clashes with vertebrate DHFR . In contrast, the target compound’s 3-pyrrolidine carbonyl group may balance activity and selectivity, as pyrrolidine is less bulky than diethylamino . The 4-sulfonyl group in the target compound differs from the 4-amino or 4-methoxy groups in analogues (e.g., 4k, Compound [33]). Sulfonyl groups are known to enhance hydrogen bonding and electrostatic interactions with target enzymes .

Fluorine Substitution: The 6-fluoro substituent in the target compound mirrors structural motifs in antibacterial quinolones (e.g., temafloxacin intermediates, ). Fluorine at this position typically enhances membrane permeability and resistance to enzymatic degradation .

Thermal Stability: Compound 4k (), with a 4-amino group and chloro/methoxy substituents, has a melting point of 223–225°C, suggesting high crystallinity. The target compound’s sulfonyl group may further increase melting point due to stronger intermolecular forces .

Selectivity and Mechanism

- DHFR Inhibition: Davis et al. proposed that protonation of the quinoline’s N-1 atom enhances selectivity for bacterial DHFR over vertebrate enzymes.

- Bulk and Steric Effects: Bulky substituents (e.g., diethylamino in Compound [36]) reduce bacterial DHFR activity. The pyrrolidine moiety’s smaller size compared to diethylamino may preserve potency while minimizing off-target effects .

Biological Activity

4-(3-Chloro-4-Methoxybenzenesulfonyl)-6-Fluoro-3-(Pyrrolidine-1-Carbonyl)quinoline is a compound that belongs to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with several functional groups:

- Sulfonyl group : Enhances solubility and biological activity.

- Chloro-methoxyphenyl moiety : Contributes to the compound's specificity.

- Pyrrolidine-1-carbonyl group : May influence binding affinity to biological targets.

Molecular Formula

The biological activity of this compound is primarily mediated through interactions with specific molecular targets, such as enzymes and receptors. The functional groups allow for various types of interactions:

- Hydrogen bonding : Facilitates binding to target proteins.

- Hydrophobic interactions : Enhances the stability of the compound within lipid environments.

- Electrostatic interactions : Increases specificity towards charged residues in active sites.

Biological Activity and Therapeutic Applications

Research indicates that quinoline derivatives, including this compound, exhibit a wide range of biological activities:

1. Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, they have been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

2. Anticancer Potential

Quinoline compounds have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies report that derivatives similar to this compound have shown promise in targeting cancer cell lines.

3. Neuroprotective Effects

Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds can inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels and improving cognitive function.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, derivatives of quinoline were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity, with IC50 values in the low micromolar range.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.